1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperazine ring. Common reagents used in these reactions include ethyl hydrazine, methyl ethyl ketone, and trifluoromethyl benzene. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups like halides or alkyl groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors in the body.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21F3N4O2S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H21F3N4O2S/c1-3-23-12-16(13(2)21-23)27(25,26)24-9-7-22(8-10-24)15-6-4-5-14(11-15)17(18,19)20/h4-6,11-12H,3,7-10H2,1-2H3 |
InChI Key |
JNOVJEGHXYVVOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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